N-(2-cyanoethyl)acetamide
Overview
Description
N-(2-cyanoethyl)acetamide is an organic compound with the molecular formula C₅H₈N₂O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 2-cyanoethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
N-(2-cyanoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-cyanoethyl)acetamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of acetamide with acrylonitrile in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around room temperature to 70°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a base or acid catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed.
Major Products
The major products formed from these reactions include various substituted acetamides, heterocyclic compounds, and amine derivatives .
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano group can participate in nucleophilic addition and substitution reactions, while the acetamide moiety can engage in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)formamide
- N-(2-cyanoethyl)benzamide
- N-(2-cyanoethyl)propionamide
Uniqueness
N-(2-cyanoethyl)acetamide is unique due to its balanced reactivity and stability. The presence of both the cyano and acetamide groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-(2-cyanoethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-5(8)7-4-2-3-6/h2,4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCCXAYKRGNVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567988 | |
Record name | N-(2-Cyanoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-50-2 | |
Record name | N-(2-Cyanoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-cyanoethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the catalytic hydrogenation of N-alkyl-N-(2-cyanoethyl)acetamides?
A1: Catalytic hydrogenation is a fundamental reaction in organic chemistry, often used to reduce functional groups like nitriles. [] By studying the hydrogenation of N-alkyl-N-(2-cyanoethyl)acetamides, researchers aim to understand the reaction conditions, catalyst efficiency, and selectivity in transforming these specific molecules. This knowledge can be valuable for synthesizing compounds with potential applications in various fields, including pharmaceuticals and materials science.
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